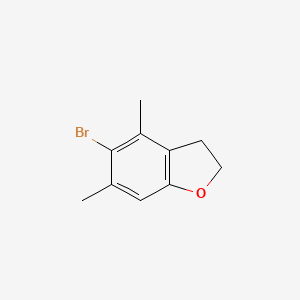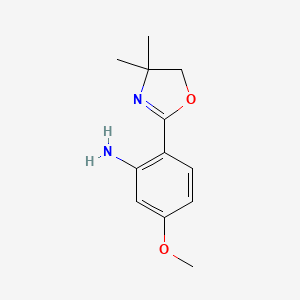![molecular formula C9H7NO4S B12862496 2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)
2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole is a heterocyclic compound featuring an oxazole ring substituted with a carboxy(hydroxy)methyl group and a mercapto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with glyoxylic acid to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.
Another synthetic route involves the use of β-hydroxy amides, which undergo cyclodehydration to form the oxazole ring. This can be achieved using reagents like Burgess’ reagent, Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for precise control over reaction conditions, minimizing side reactions and improving safety. For example, the cyclodehydration of β-hydroxy amides to form oxazoles can be efficiently carried out in a flow reactor using manganese dioxide as a heterogeneous catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The mercapto group in 2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
-
Reduction: : The carboxy(hydroxy)methyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : The oxazole ring can undergo electrophilic substitution reactions, particularly at the 4-position. Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, iodine in ethanol, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Chlorine in carbon tetrachloride, nitric acid in sulfuric acid, sulfur trioxide in sulfuric acid.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated oxazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies have explored its antimicrobial, antic
Propriétés
Formule moléculaire |
C9H7NO4S |
|---|---|
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
2-hydroxy-2-(5-sulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H7NO4S/c11-7(9(12)13)8-10-5-3-4(15)1-2-6(5)14-8/h1-3,7,11,15H,(H,12,13) |
Clé InChI |
USUWIDWLFKISDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S)N=C(O2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)

![1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12862480.png)

![7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12862488.png)


